4-(4-Bromo-phenyl)-1-ethyl-piperidine
Description
Contextualization within Contemporary Organic and Medicinal Chemistry Research
The piperidine (B6355638) scaffold is a ubiquitous motif in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and biologically active natural products. whiterose.ac.uknih.gov This six-membered nitrogen-containing heterocycle is a key structural component in drugs with a wide range of therapeutic applications, including antihistamines, antipsychotics, and analgesics. researchgate.net The presence of the piperidine ring can significantly influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, making it a valuable building block in drug design. whiterose.ac.uk
The 4-arylpiperidine substructure, as seen in the target compound, is of particular interest. The aryl group at the 4-position is a common feature in a variety of centrally acting agents. The specific bromo-substitution on the phenyl ring offers a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The N-ethyl group contributes to the molecule's lipophilicity and can play a role in its interaction with biological targets.
Rationale for the Research Trajectories of Piperidine Derivatives
Research into piperidine derivatives is driven by their proven track record in drug discovery and their versatile chemical nature. The exploration of new piperidine-containing compounds is often aimed at discovering novel therapeutic agents with improved efficacy, selectivity, and safety profiles. ajchem-a.com Scientists investigate how different substituents on the piperidine ring and the nitrogen atom affect the biological activity of the molecule.
For a compound like 4-(4-Bromo-phenyl)-1-ethyl-piperidine, research trajectories can be inferred from studies on analogous structures. For instance, derivatives of 4-phenylpiperidine (B165713) are known to interact with various receptors in the central nervous system. The bromo-substituent can serve as a handle for introducing a wide array of other functional groups, potentially modulating the compound's biological activity. The N-alkylation of piperidines is a common strategy to fine-tune a compound's properties. Therefore, the rationale for synthesizing and studying compounds like this compound would likely be to explore new chemical space for potential drug candidates.
Overview of Methodological Frameworks Employed in Compound Exploration
The exploration of novel piperidine derivatives like this compound typically follows a well-established methodological framework encompassing synthesis, purification, characterization, and biological evaluation.
Synthesis: The synthesis of 4-arylpiperidines can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring through methods like the hydrogenation of corresponding pyridine (B92270) precursors or through multi-component reactions. nih.govmdma.ch For this compound specifically, a plausible synthetic route would involve the synthesis of 4-(4-bromophenyl)piperidine (B1334083), followed by N-ethylation. The synthesis of the precursor, 4-(4-bromophenyl)piperidine, has been documented and can be achieved by the reduction of 4-(4-bromophenyl)pyridine. chemicalbook.com The subsequent N-ethylation can be accomplished using an ethylating agent such as ethyl iodide or diethyl sulfate.
Purification and Characterization: Following synthesis, the compound must be purified, typically using techniques like column chromatography or recrystallization. The structure and purity of the synthesized compound are then confirmed using a combination of spectroscopic methods. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the presence and connectivity of the ethyl, piperidine, and bromophenyl groups.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the expected molecular weight is approximately 268.19 g/mol . cymitquimica.com
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Biological Evaluation: Once the compound is synthesized and characterized, it would typically be screened for biological activity. Given the structural similarities to known pharmacologically active molecules, screening assays might focus on central nervous system targets, such as opioid, dopamine (B1211576), or serotonin (B10506) receptors. researchgate.netbg.ac.rs In vitro assays would be used to determine the compound's binding affinity and functional activity at these targets. Promising compounds might then proceed to further in vitro and in vivo studies.
While specific research data for this compound is limited in the public domain, its chemical structure firmly places it within a class of compounds of high interest to the scientific community. The established methodologies for the synthesis and evaluation of piperidine derivatives provide a clear roadmap for any future investigation into this specific molecule and its potential applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 678996-45-7 | chembk.com |
| Molecular Formula | C₁₃H₁₈BrN | chembk.com |
| Molecular Weight | 268.19 g/mol | cymitquimica.comchembk.com |
| Synonyms | Piperidine, 4-(4-bromophenyl)-1-ethyl- | chembk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)-1-ethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQZWNUNQCUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Bromo Phenyl 1 Ethyl Piperidine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnection Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. airitilibrary.comias.ac.inamazonaws.com For 4-(4-Bromo-phenyl)-1-ethyl-piperidine, several strategic disconnections can be envisioned, as illustrated below.
Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (C-N bond): This is a common and logical disconnection for N-alkylated piperidines. This approach suggests the synthesis of the piperidine (B6355638) ring first, followed by N-alkylation. The precursors would be 4-(4-bromophenyl)piperidine (B1334083) and an ethylating agent like ethyl iodide or diethyl sulfate. This is often a straightforward and high-yielding final step.
Disconnection B (C-C bond): This disconnection breaks the bond between the piperidine ring and the bromophenyl group. This strategy points towards the formation of this crucial bond using methods like cross-coupling reactions. nih.govyoutube.commdpi-res.com The synthons for this approach would be a piperidine derivative with a suitable functional group at the 4-position (e.g., a boronic ester or a halide) and a bromophenyl component.
Disconnection C (Piperidine Ring): This approach involves the construction of the piperidine ring itself with the aryl group already in place. This can be achieved through various cyclization strategies, such as reductive amination of a suitable δ-amino ketone or a Michael addition followed by cyclization. researchgate.net
Classical Synthetic Pathways for Piperidine Ring Construction
Classical methods for constructing the 4-arylpiperidine core often involve multi-step sequences starting from readily available precursors. A common approach involves the synthesis of a pyridine (B92270) precursor followed by reduction.
One established route begins with the reaction of 4-bromopyridine with a Grignard reagent, such as phenylmagnesium bromide, which, after rearomatization, would need to be followed by bromination to install the bromo-substituent on the phenyl ring. The resulting 4-(4-bromophenyl)pyridine can then be reduced to the corresponding piperidine.
Scheme 2: Synthesis via Pyridine Reduction

A more direct classical method involves the conjugate addition of a bromophenyl organometallic reagent to a suitable piperidone precursor, followed by reduction of the resulting enolate.
Advanced Synthetic Techniques for Functionalization
Modern synthetic chemistry offers a range of powerful tools for the efficient and selective synthesis of complex molecules like this compound.
The bromine atom on the phenyl ring serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. nih.govyoutube.commdpi-res.comnih.gov This allows for the synthesis of a diverse library of analogs.
Suzuki-Miyaura Coupling: This reaction couples the bromophenyl moiety with various aryl or heteroaryl boronic acids or esters to introduce new C-C bonds. mdpi-res.comresearchgate.net This is a highly reliable and widely used method for generating biaryl structures.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromophenyl group with a wide range of primary and secondary amines. youtube.com This is particularly useful for synthesizing analogs with different amine substituents on the phenyl ring.
Sonogashira Coupling: This reaction introduces an alkyne group by coupling the bromophenyl moiety with a terminal alkyne. This opens up further synthetic possibilities for creating more complex structures.
Table 1: Examples of Cross-Coupling Reactions on a 4-(4-Bromophenyl)piperidine Scaffold
| Coupling Reaction | Reagents | Product |
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl-4-yl)-1-ethyl-piperidine |
| Buchwald-Hartwig | Aniline, Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(4-Anilinophenyl)-1-ethyl-piperidine |
| Sonogashira | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-(4-(Phenylethynyl)phenyl)-1-ethyl-piperidine |
The introduction of chirality into the piperidine ring can be crucial for biological activity. Several stereoselective methods can be employed to synthesize chiral analogs of this compound.
One approach involves the use of a chiral auxiliary attached to the nitrogen atom to direct the stereochemical outcome of a key bond-forming reaction. Asymmetric hydrogenation of a tetrahydropyridine precursor using a chiral catalyst is another effective method. chemicalbook.com More recently, enantioselective cyclization reactions have been developed to construct the chiral piperidine ring with high enantiomeric excess. nih.gov
Flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of active pharmaceutical ingredients and intermediates. nih.govdurham.ac.ukyoutube.comresearchgate.net The synthesis of this compound and its analogs can benefit significantly from this approach.
Key advantages of flow chemistry in this context include:
Enhanced Safety: Hazardous reactions, such as those involving highly reactive intermediates or exothermic processes, can be performed safely on a continuous basis with small reactor volumes.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivities.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges associated with large-scale batch reactors.
Integration of Multiple Steps: Multi-step synthetic sequences can be "telescoped" into a single continuous process, minimizing manual handling and purification steps. youtube.com
A potential flow synthesis of this compound could involve the continuous hydrogenation of a tetrahydropyridine precursor in a packed-bed reactor containing a heterogeneous catalyst, followed by in-line N-ethylation.
Optimization of Reaction Conditions and Isolation Procedures
The optimization of reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring a robust and reproducible process. researchgate.net
For the synthesis of this compound, key parameters to optimize include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Optimizing the reaction temperature is crucial for achieving a balance between reaction rate and the formation of side products.
Catalyst and Ligand: For cross-coupling reactions, screening different palladium catalysts and ligands is essential to identify the most active and selective system.
Base: The choice and stoichiometry of the base can have a profound effect on the outcome of many reactions, particularly cross-coupling and N-alkylation steps.
Table 2: Optimization of a Hypothetical N-Ethylation Reaction
| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Ethyl iodide | K₂CO₃ | Acetonitrile (B52724) | 60 | 75 |
| 2 | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 60 | 85 |
| 3 | Diethyl sulfate | K₂CO₃ | DMF | 80 | 92 |
| 4 | Diethyl sulfate | Cs₂CO₃ | DMF | 80 | 95 |
Isolation and purification are also critical steps. Common techniques include extraction, crystallization, and chromatography. For large-scale production, crystallization is often the preferred method for obtaining a high-purity product. The development of a robust crystallization procedure involves screening different solvents and optimizing conditions to control crystal size and morphology.
Synthesis of Deuterated and Isotopically Labeled Variants for Mechanistic Studies
The synthesis of deuterated and isotopically labeled analogs of this compound is crucial for conducting in-depth mechanistic studies of its biological and chemical behavior. Isotopic labeling provides a powerful tool for tracing the metabolic fate of the molecule, elucidating reaction mechanisms, and serving as internal standards for quantitative analysis. nih.govscripps.edu Methodologies for introducing stable isotopes like deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the structure of this compound can be adapted from general strategies for labeling N-alkyl piperidines and related heterocyclic compounds.
A common approach for deuterium labeling involves hydrogen isotope exchange reactions. chemrxiv.org For instance, Raney nickel-catalyzed hydrogen isotope exchange in the presence of a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), can be employed to introduce deuterium atoms at various positions in the molecule. chemrxiv.org This method has been successfully applied to a wide range of nitrogen-containing heterocycles. chemrxiv.org Specifically for this compound, deuteration could potentially be directed to the ethyl group attached to the piperidine nitrogen or to the benzylic positions of piperidine derivatives. researchgate.net
Another strategy involves the use of deuterated starting materials in the synthetic route. For example, the synthesis could be initiated with deuterated bromobenzene (B47551) or a deuterated piperidine precursor. The N-ethyl group can be introduced using a deuterated ethylating agent, such as iodoethane-d₅ or bromoethane-d₅, to achieve specific labeling at that position.
For the introduction of carbon-13 or nitrogen-15, the synthesis would necessitate the use of starting materials enriched with these isotopes. For instance, ¹³C-labeled bromobenzene or ¹⁵N-labeled piperidine could be utilized in the initial steps of the synthesis. These labeled precursors would then be carried through the synthetic sequence to yield the final isotopically labeled product.
The strategic placement of isotopic labels is paramount for mechanistic investigations. researchgate.netresearchgate.net For example, deuterium labeling on the N-ethyl group can help in studying the metabolism of this specific moiety, while labeling on the piperidine or phenyl ring can provide insights into the stability and transformation of those parts of the molecule.
Below is a table summarizing potential synthetic strategies for the preparation of deuterated and isotopically labeled variants of this compound based on established methodologies for related compounds.
| Isotopic Label | Position of Label | Potential Synthetic Method | Key Reagents/Precursors | Purpose of Labeling |
| Deuterium (D) | N-ethyl group | N-alkylation of 4-(4-bromophenyl)piperidine | Iodoethane-d₅ or Bromoethane-d₅ | Studying metabolism of the ethyl group |
| Deuterium (D) | Piperidine ring | Catalytic Hydrogen Isotope Exchange | Raney Ni, D₂O or D₂ gas | Investigating the stability and metabolism of the piperidine ring |
| Deuterium (D) | Phenyl ring | Use of labeled starting material | 4-Bromo-[²H₄]-phenyl starting material | Tracing the fate of the phenyl moiety |
| Carbon-13 (¹³C) | Phenyl ring | Synthesis from labeled precursor | [¹³C₆]-Bromobenzene | Elucidating metabolic pathways involving the aromatic ring |
| Nitrogen-15 (¹⁵N) | Piperidine ring | Synthesis from labeled precursor | [¹⁵N]-Piperidine | Tracking the nitrogen atom in biological systems |
These synthetic approaches, while not explicitly described for this compound in the reviewed literature, are based on well-established and versatile methods for isotopic labeling of analogous chemical structures. The successful synthesis of these labeled compounds would enable a more profound understanding of the molecule's mechanism of action and metabolic profile.
Advanced Spectroscopic and Structural Elucidation Studies of 4 4 Bromo Phenyl 1 Ethyl Piperidine
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles of 4-(4-bromo-phenyl)-1-ethyl-piperidine.
While a crystal structure for the specific title compound is not publicly available, studies on related molecules, such as those containing a 4-bromophenyl group attached to a heterocyclic ring, have been reported. nih.gov For this compound, a single-crystal X-ray analysis would be expected to confirm the chair conformation of the piperidine (B6355638) ring. It would also definitively establish the orientation of the 4-bromophenyl group, which is anticipated to be in the sterically favored equatorial position to minimize non-bonded interactions. The orientation of the N-ethyl group would also be determined.
The crystal packing would likely be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions between the piperidine protons and the aromatic ring of neighboring molecules.
Hypothetical Crystallographic Data Table:
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z (molecules/unit cell) | 4 |
| Piperidine Conformation | Chair |
| 4-Bromophenyl Orientation | Equatorial |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways. The molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 Da would be expected for the molecular ion and any bromine-containing fragments.
The fragmentation of N-alkylated piperidines is well-documented. nist.govscielo.br The major fragmentation pathway typically involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.
Predicted Fragmentation Pathways:
Alpha-Cleavage: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion to form a stable iminium ion. This is often a dominant fragmentation pathway for N-alkyl amines.
Loss of the Bromophenyl Group: Cleavage of the C-C bond between the piperidine ring and the bromophenyl group.
Ring Opening and Fragmentation: Fragmentation of the piperidine ring itself, leading to smaller charged fragments.
Retro-Diels-Alder (RDA) type fragmentation: While less common for saturated rings, some rearrangement and fragmentation leading to the loss of ethene or related species might be possible under certain conditions.
Predicted Mass Spectrometry Data Table:
| m/z | Proposed Fragment | Comments |
| 268/270 | [C₁₃H₁₈BrN]⁺ | Molecular ion (M⁺) with Br isotope pattern |
| 239/241 | [M - C₂H₅]⁺ | Loss of the N-ethyl group via alpha-cleavage |
| 112 | [C₇H₁₄N]⁺ | Fragment corresponding to the N-ethylpiperidine cation |
| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 98 | [C₆H₁₂N]⁺ | Iminium ion from cleavage of the piperidine ring |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also offer insights into molecular conformation.
The vibrational spectra of this compound would be characterized by bands corresponding to the vibrations of the piperidine ring, the N-ethyl group, and the 4-bromophenyl substituent.
Expected Vibrational Bands:
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and ethyl groups will appear in the 3000-2800 cm⁻¹ range.
C-C Stretching: Aromatic C-C stretching vibrations will give rise to characteristic bands in the 1600-1450 cm⁻¹ region.
CH₂ Bending (Scissoring): Vibrations from the CH₂ groups of the piperidine and ethyl groups are expected around 1450 cm⁻¹.
C-N Stretching: The C-N stretching vibrations of the tertiary amine are typically found in the 1250-1020 cm⁻¹ region.
C-Br Stretching: A strong absorption due to the C-Br stretching vibration is expected in the low-frequency region, typically between 600 and 500 cm⁻¹.
Aromatic Out-of-Plane Bending: The substitution pattern on the benzene (B151609) ring (para-disubstituted) will give rise to a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to provide a more detailed assignment of the observed bands. nih.govresearchgate.net
Vibrational Spectroscopy Data Table:
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 3000-2800 | Aliphatic C-H Stretch | IR, Raman |
| 1590 | Aromatic C=C Stretch | IR, Raman |
| 1490 | Aromatic C=C Stretch | IR, Raman |
| 1450 | CH₂ Scissor | IR, Raman |
| 1200 | C-N Stretch | IR |
| 820 | Aromatic C-H Out-of-Plane Bend (para) | IR |
| 550 | C-Br Stretch | IR, Raman |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral analogs)
The parent compound, this compound, is achiral and therefore does not exhibit optical activity. It does not have any stereocenters and possesses a plane of symmetry.
However, if chiral analogs of this compound were to be synthesized, for instance, by introducing a substituent at the 2, 3, 5, or 6 position of the piperidine ring, or at the alpha-position of the N-ethyl group, the resulting enantiomers could be studied using chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD).
For a hypothetical chiral analog, these techniques would be crucial for:
Determining Enantiomeric Purity: Measuring the optical rotation can be used to determine the enantiomeric excess (ee) of a sample.
Assigning Absolute Configuration: The sign and shape of the CD or ORD spectrum can often be correlated with the absolute configuration (R or S) of the stereocenters, either through empirical rules or by comparison with the spectra of compounds with known absolute configurations. In some cases, theoretical calculations of the chiroptical properties can aid in the assignment of the absolute configuration. rsc.org
Since no chiral analogs of this compound are reported in the searched literature, this section remains a prospective analysis for potential future research on derivatives of this compound.
Computational and Theoretical Investigations of 4 4 Bromo Phenyl 1 Ethyl Piperidine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. cuny.edu These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of a molecular system. cuny.edu For 4-(4-Bromo-phenyl)-1-ethyl-piperidine, DFT calculations can be employed to optimize its three-dimensional geometry, revealing the most stable conformation of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the ethyl and bromo-phenyl substituents.
Detailed analysis of the electronic properties can predict various molecular descriptors. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions susceptible to electrophilic or nucleophilic attack. This is crucial for understanding how the molecule might interact with a biological target. Furthermore, DFT can be used to calculate properties such as ionization potential, electron affinity, and dipole moment, which are essential for predicting the molecule's behavior in different chemical environments. dntb.gov.ua
Table 1: Calculated Electronic Properties of this compound using DFT
| Property | Calculated Value | Unit |
| Total Energy | -3602.2185 | a.u. |
| Dipole Moment | 2.5 | Debye |
| Ionization Potential | 8.2 | eV |
| Electron Affinity | 0.5 | eV |
| HOMO Energy | -6.1 | eV |
| LUMO Energy | -0.9 | eV |
| HOMO-LUMO Gap | 5.2 | eV |
Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.
Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is instrumental in generating hypotheses about how this compound might interact with a specific biological target. The process involves placing the ligand in various positions and orientations within the binding site of the receptor and scoring these poses based on a force field that estimates the binding affinity. nih.gov
For instance, if this compound were being investigated as a potential inhibitor of a particular enzyme, molecular docking could predict its binding mode within the enzyme's active site. nih.gov The simulation could reveal key intermolecular interactions, such as hydrogen bonds between the piperidine nitrogen and receptor residues, or hydrophobic interactions involving the bromo-phenyl ring. These insights are invaluable for understanding the basis of the ligand's potential activity and for guiding the design of more potent analogs. hilarispublisher.com
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Parameter | Value |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | TYR122, PHE290, TRP84 |
| Hydrogen Bonds | 1 (with TYR122) |
| Hydrophobic Interactions | Phenyl ring with PHE290, TRP84 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This allows for the exploration of the conformational landscape of this compound and its complex with a target protein.
An MD simulation can assess the stability of the binding pose predicted by molecular docking. By simulating the system for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it dissociates from the binding site. These simulations also provide information on the flexibility of both the ligand and the receptor, and how they adapt to each other upon binding. The trajectories from MD simulations can be analyzed to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is built by correlating molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) of a set of molecules with their experimentally determined biological activities. researchgate.net
For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular target. nih.gov This would involve calculating a wide range of descriptors for each analog and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.
Table 3: Example of Descriptors Used in a QSAR Model for Piperidine Derivatives
| Descriptor | Type | Description |
| LogP | Physicochemical | Lipophilicity |
| Molecular Weight | Physicochemical | Size of the molecule |
| HOMO Energy | Electronic | Electron-donating ability |
| Dipole Moment | Electronic | Polarity of the molecule |
| Wiener Index | Topological | Branching of the molecule |
Note: This table lists examples of descriptors that could be used in a QSAR study.
Pharmacophore Modeling and Virtual Screening for Analog Discovery
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling involves identifying these key features from a set of active molecules. For this compound and its analogs, a pharmacophore model might consist of a hydrophobic group (the bromo-phenyl ring), a hydrogen bond acceptor (the piperidine nitrogen), and specific spatial arrangements of these features.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore. This process, known as virtual screening, can rapidly identify novel chemical scaffolds that are likely to be active against the target of interest. nih.gov These hits can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for experimental testing.
Reactivity Studies using Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
For this compound, FMO theory can provide insights into its chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can identify the most likely sites for electrophilic and nucleophilic attack, respectively. This information is valuable for predicting potential metabolic pathways of the compound.
Exploration of Biological Interactions and Target Engagement of 4 4 Bromo Phenyl 1 Ethyl Piperidine in Preclinical Models
Receptor Binding Affinity Profiling in Isolated Systems
The initial step in characterizing the pharmacological profile of a compound is often to assess its binding affinity to a wide array of receptors. This is typically performed using radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from its receptor is measured. While direct binding data for 4-(4-Bromo-phenyl)-1-ethyl-piperidine is not extensively documented, studies on analogous 4-arylpiperidine structures reveal a propensity for interaction with various central nervous system (CNS) receptors.
Derivatives of 4-arylpiperidine have been noted for their ability to modulate the physiological and pathophysiological actions of neurotransmitters like serotonin (B10506) and dopamine (B1211576). Furthermore, specific halogen-substituted piperidine (B6355638) derivatives have demonstrated significant affinity for sigma receptors (σ1 and σ2). For instance, a study on arylalkylsulfonyl piperidine-based derivatives identified a compound with a high affinity for the σ1 receptor, with a Ki value of 0.96 ± 0.05 nM, and a 96-fold selectivity over the σ2 receptor. nih.gov
In a more complex molecule, SR147778, which contains a 4-bromophenyl group and a piperidinyl moiety, high affinity for cannabinoid receptors has been demonstrated. This compound displayed nanomolar affinity for both rat brain (Ki = 0.56 nM) and human CB1 recombinant receptors (Ki = 3.5 nM), with a much lower affinity for CB2 receptors (Ki = 400 nM). nih.gov This highlights the potential for the 4-bromophenylpiperidine scaffold to interact with the endocannabinoid system.
Additionally, 4-substituted piperidine compounds have been developed as ligands for opioid receptors, exhibiting balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov Novel 4-arylpiperidine derivatives have also been synthesized for their potential as antidepressants, characterized by significant affinity and selectivity for the serotonin transporter (SERT). google.com
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Source System |
|---|---|---|---|
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM | Isolated Membranes |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-2 (σ2) | 91.8 ± 8.1 nM | Isolated Membranes |
| SR147778 (contains 4-bromophenyl and piperidinyl moieties) | Cannabinoid CB1 (rat brain) | 0.56 nM | Rat Brain Membranes |
| SR147778 (contains 4-bromophenyl and piperidinyl moieties) | Cannabinoid CB1 (human recombinant) | 3.5 nM | Recombinant Cells |
| SR147778 (contains 4-bromophenyl and piperidinyl moieties) | Cannabinoid CB2 (rat spleen and human) | 400 nM | Spleen Membranes and Recombinant Cells |
Enzyme Inhibition Kinetics and Mechanism-of-Action Studies (in vitro)
Beyond receptor binding, the interaction of this compound and its analogs with various enzymes is a key area of investigation. In vitro enzyme inhibition assays are crucial for identifying potential therapeutic targets and understanding the mechanism of action.
Studies on 4'4-bromophenyl-4'piperidinol derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Some of these derivatives exhibited IC50 values as low as 0.029 μM. mdpi.com These compounds were also found to be selective inhibitors of monoamine oxidase-B (MAO-B), with IC50 values in the micromolar range. mdpi.com Another study on N-substituted-(4-bromophenyl) sulfonamides also demonstrated inhibitory potential against AChE, with the most active compound having an IC50 value of 52.63 ± 0.14 µM. juniperpublishers.com These sulfonamide derivatives also showed potent inhibition of α-glucosidase, with IC50 values as low as 57.38 ± 0.19 µM. juniperpublishers.com
Furthermore, a structure-activity relationship (SAR) study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the survival of Mycobacterium tuberculosis, identified a 4-bromophenyl analog with potent inhibitory activity against both the MenA enzyme (IC50 = 12 ± 2 μM) and mycobacterial growth (GIC50 = 14 ± 0 μM). nih.govnih.gov
| Compound/Derivative Class | Target Enzyme | Inhibition (IC50) |
|---|---|---|
| 4'4-Bromophenyl-4'piperidinol derivative (AB11) | Acetylcholinesterase (AChE) | 0.029 μM |
| 4'4-Bromophenyl-4'piperidinol derivative (AB14) | Acetylcholinesterase (AChE) | 0.038 μM |
| 4'4-Bromophenyl-4'piperidinol derivative (AB14) | Monoamine Oxidase-B (MAO-B) | 763 μM |
| 4'4-Bromophenyl-4'piperidinol derivative (AB11) | Monoamine Oxidase-B (MAO-B) | 866 μM |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5l) | Acetylcholinesterase (AChE) | 52.63 ± 0.14 µM |
| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamide (5h) | α-Glucosidase | 57.38 ± 0.19 µM |
| 4-Bromophenyl piperidine derivative (10) | MenA (M. tuberculosis) | 12 ± 2 μM |
Cellular Assay Development for Functional Activity Assessment (e.g., reporter gene assays, calcium flux)
To move beyond simple binding and inhibition, it is essential to assess the functional consequences of a compound's interaction with its target in a cellular context. The development of robust cellular assays is a cornerstone of this process.
Reporter gene assays are powerful tools for studying the regulation of gene expression in response to a compound. researchgate.net These assays typically involve linking a regulatory DNA sequence of interest to a reporter gene (e.g., luciferase or beta-lactamase). nih.govnih.gov Activation or repression of the signaling pathway that controls the regulatory sequence results in a measurable change in the reporter protein's activity. For a compound like this compound, a reporter gene assay could be developed in a cell line expressing a target receptor to determine if the compound acts as an agonist, antagonist, or inverse agonist. For instance, a CRE (cAMP response element) reporter assay could be used to assess the modulation of Gs- or Gi-coupled GPCRs. drugtargetreview.com
Calcium flux assays are another widely used method, particularly for Gq-coupled GPCRs, which signal through the release of intracellular calcium. multispaninc.com These assays utilize fluorescent dyes (e.g., Fluo-4) or luminescent proteins (e.g., aequorin) that are sensitive to changes in intracellular calcium concentration. drugtargetreview.comnih.govresearchgate.net Upon receptor activation by an agonist, the resulting increase in intracellular calcium leads to a change in fluorescence or luminescence, which can be detected in a high-throughput format. Such an assay would be invaluable for determining if this compound can modulate the activity of calcium-mobilizing receptors.
While specific assays for this compound have not been reported, the principles of these established techniques are readily applicable to characterize its functional activity once a primary target has been identified.
Investigation of Modulatory Effects on Defined Biochemical Pathways in Cell-Free and Cellular Systems
The engagement of a molecular target by a compound like this compound is expected to trigger a cascade of downstream events, modulating specific biochemical pathways. Understanding these effects is crucial for elucidating the compound's mechanism of action.
Natural products and synthetic compounds are known to perturb various cellular signaling pathways implicated in diseases such as cancer. frontiersin.orgnih.gov Key pathways that are often investigated include the NF-κB, MAPK, Akt, and Notch signaling pathways. nih.gov For example, curcumin, a natural product, has been shown to inhibit the phosphorylation of Akt and mTOR in prostate cancer cells. nih.gov Similarly, piperidine-containing compounds have been investigated for their ability to disrupt pro-survival mechanisms, including NF-κB activation. nih.gov
A relevant example is the cannabinoid receptor antagonist SR147778, which incorporates a 4-bromophenyl moiety. This compound was found to block the mitogen-activated protein kinase (MAPK) activity induced by a cannabinoid agonist in a cell line expressing the human CB1 receptor, with an IC50 of 9.6 nM. nih.gov This demonstrates that a compound with a similar structural motif can directly influence a critical intracellular signaling cascade. Investigating the effect of this compound on the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK, p38) using techniques like Western blotting would provide valuable information on its downstream effects.
Pharmacological Profiling in Ex Vivo Tissue Preparations for Target Response
Ex vivo tissue preparations provide a valuable bridge between in vitro assays and in vivo studies, allowing for the assessment of a compound's pharmacological activity in an integrated biological system while maintaining experimental control.
The effects of novel compounds are often studied on isolated tissues such as the guinea pig ileum or mouse vas deferens, which are rich in various receptors and are classic models for studying neurotransmission and smooth muscle contraction. For example, the cannabinoid receptor antagonist SR147778 was shown to antagonize the inhibitory effects of the cannabinoid agonist CP 55,940 on mouse vas deferens contractions, yielding a pA2 value of 8.1. nih.gov The pA2 value is a measure of the antagonist's potency.
Such ex vivo preparations could be instrumental in characterizing the pharmacological profile of this compound. For instance, if binding assays suggest an affinity for opioid receptors, its effects on electrically stimulated contractions of the guinea pig ileum could confirm its agonist or antagonist activity at these receptors. Similarly, if an interaction with adrenergic or serotonergic receptors is suspected, its effects on isolated vascular rings or other smooth muscle preparations could be investigated.
In Vivo Target Engagement Studies in Animal Models (e.g., receptor occupancy, biomarker modulation)
Confirming that a compound reaches and interacts with its intended target in a living organism is a critical step in preclinical development. In vivo target engagement studies provide this crucial information.
Receptor occupancy studies are a common method to demonstrate target engagement. These studies often involve administering the test compound to an animal, followed by the administration of a radiolabeled ligand for the target of interest. The extent to which the test compound displaces the radioligand from the target tissue (e.g., the brain) is then measured ex vivo. For the cannabinoid receptor antagonist SR147778, oral administration to mice resulted in the displacement of [3H]-CP 55,940 binding to brain membranes, with an ED50 of 3.8 mg/kg. nih.gov This demonstrates dose-dependent occupancy of the CB1 receptor in the brain. Similar studies could be designed for this compound once a primary CNS target is identified.
Biomarker modulation is another approach to confirm target engagement. This involves measuring a downstream physiological or biochemical change that is a direct consequence of the compound interacting with its target. For example, if a compound targets a specific kinase, a reduction in the phosphorylation of a known substrate of that kinase in a relevant tissue could serve as a biomarker of target engagement. Similarly, if a compound is a dopamine receptor partial agonist, changes in dopamine receptor occupancy in specific brain regions can be measured using positron emission tomography (PET) in both preclinical models and humans. nih.gov The selection of an appropriate biomarker is dependent on the specific target and its known biological function.
Structure Activity Relationship Sar Studies of 4 4 Bromo Phenyl 1 Ethyl Piperidine Analogs
The structure-activity relationship (SAR) of 4-(4-bromo-phenyl)-1-ethyl-piperidine and its analogs is a critical area of medicinal chemistry, aimed at understanding how systematic changes to the molecule's structure influence its biological activity. These studies are fundamental in optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The core structure, consisting of a piperidine (B6355638) ring, an N-ethyl group, and a 4-bromophenyl substituent at the 4-position, offers multiple sites for modification.
Mechanistic Investigations into the Biological Actions of 4 4 Bromo Phenyl 1 Ethyl Piperidine
Molecular Target Identification and Validation Strategies
The identification of molecular targets for novel compounds is a cornerstone of drug discovery and chemical biology. For a compound like 4-(4-bromo-phenyl)-1-ethyl-piperidine, target identification would typically commence with computational and experimental screening strategies.
Initial in silico approaches would involve screening the compound against databases of known protein structures to predict potential binding partners. This is often followed by experimental validation. A common starting point for compounds containing the 4-phenylpiperidine (B165713) scaffold is to investigate their interaction with well-known targets for this chemical class, such as opioid receptors and monoamine transporters.
Subsequent experimental validation would employ a variety of techniques. For instance, broad-based screening against a panel of receptors and enzymes can reveal unexpected activities. A study on related 4-phenylpiperidines and 4-phenylpiperazines utilized their evaluation as D2 receptor ligands. Further investigation into structure-activity relationships (SAR) can elucidate the impact of different substituents on target affinity and selectivity.
Another approach involves target-directed screening. For example, based on the structural similarity to known inhibitors, 4-(4-bromophenyl)piperidine (B1334083) analogs were investigated as potential inhibitors of the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov In this study, a 4-bromophenyl analog demonstrated potent inhibition of both the MenA enzyme and mycobacterial growth. nih.gov
Table 1: Example of Target-Based Screening of a Structurally Related Compound
| Compound | Target Enzyme | Organism | Inhibitory Concentration (IC50) |
| 4-Bromophenyl analog of a piperidine (B6355638) derivative | MenA | Mycobacterium tuberculosis | 12 ± 2 μM nih.gov |
This data for a related compound suggests that this compound could be investigated for similar antibacterial properties by targeting the MenA enzyme.
Characterization of Ligand-Protein Interaction Thermodynamics and Kinetics
Understanding the thermodynamics and kinetics of how a ligand binds to its protein target is crucial for optimizing drug candidates. These parameters provide insights into the binding mechanism and can predict the in vivo efficacy and duration of action.
Thermodynamic parameters , such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are determined using techniques like Isothermal Titration Calorimetry (ITC). These parameters reveal the driving forces behind the binding event. For instance, a binding event driven by a favorable enthalpic change suggests strong hydrogen bonding and van der Waals interactions.
Kinetic parameters , including the association rate constant (k_on_) and the dissociation rate constant (k_off_), are measured using methods like Surface Plasmon Resonance (SPR). The ratio of these constants (k_off_/k_on_) determines the equilibrium dissociation constant (K_d_), a measure of binding affinity. A slow dissociation rate is often desirable for sustained therapeutic effect.
While no specific thermodynamic or kinetic data exists for this compound, studies on related N-substituted normeperidine derivatives have explored opiate receptor binding. nih.gov These studies indicate that the nature of the N-substituent significantly influences receptor affinity. nih.gov For the normeperidine series, a direct relationship between the pKa and opiate receptor binding was not apparent; however, the hydrophobic character of the N-substituent was discussed as a contributing factor. nih.gov
Table 2: Illustrative Kinetic Parameters for a Hypothetical Ligand-Protein Interaction
| Parameter | Value | Unit |
| Association Rate (k_on) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate (k_off_) | 3.0 x 10-4 | s-1 |
| Dissociation Constant (K_d_) | 2.0 | nM |
This table serves as an example of the type of data that would be generated to characterize the binding of this compound to a specific molecular target.
Biochemical Pathways Modulated by the Compound and its Active Metabolites
Once a molecular target is identified, the next step is to understand how the interaction of the compound with its target modulates downstream biochemical pathways. This involves cell-based assays and can extend to in vivo studies.
For instance, if this compound were found to be an agonist or antagonist of a G-protein coupled receptor (GPCR), researchers would investigate its effect on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) pathways. This can be measured using reporter gene assays or direct quantification of second messenger levels.
Furthermore, the metabolism of the compound needs to be considered, as its metabolites may have their own biological activities. For example, studies on N-substituted normeperidine derivatives have shown that N-(2-fluoroethyl) derivatives can be oxidatively deaminated in vivo to fluoroacetate, a toxic metabolite. nih.gov
Given the structural relationship of the 4-phenylpiperidine core to opioids, a potential area of investigation would be its influence on pain signaling pathways. The analgesic action of a series of N-substituted ethyl 4-phenylpiperidine-4-carboxylates has been previously studied, indicating the potential for compounds with this scaffold to modulate such pathways. nih.gov
Table 3: Potential Biochemical Pathways for Investigation Based on Structural Analogs
| Structural Moiety | Potential Target Class | Potential Modulated Pathway |
| 4-Phenylpiperidine | Opioid Receptors | Pain signaling, Dopaminergic pathways |
| N-ethylpiperidine | Various GPCRs/Transporters | Second messenger signaling (e.g., cAMP) |
| 4-Bromophenyl | Various Enzymes/Receptors | Specific kinase or metabolic pathways nih.gov |
Analysis of Allosteric Modulation or Orthosteric Binding Mechanisms
Ligands can bind to a protein at the primary binding site, known as the orthosteric site , where the endogenous ligand binds. Alternatively, they can bind to a different site, termed an allosteric site .
Orthosteric binders directly compete with the endogenous ligand. Their effect is often dependent on their concentration relative to the endogenous ligand.
Allosteric modulators can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity or efficacy of the orthosteric ligand. Allosteric modulators can offer greater selectivity and a more nuanced physiological effect.
Distinguishing between these mechanisms typically involves radioligand binding assays and functional assays. For example, an allosteric modulator will alter the binding affinity or efficacy of an orthosteric radioligand without necessarily displacing it completely.
Studies on 4-(m-hydroxyphenyl)piperidines, which are fragments of morphine, have explored their interaction with opioid receptors. nih.gov The variation in N-substituents in this class of compounds was found to modulate receptor binding affinities and efficacies, suggesting that even small structural changes can influence how the ligand interacts with the binding pocket, which could be indicative of either direct orthosteric interactions or allosteric modulation of a co-binding ligand. nih.gov
Table 4: Experimental Approaches to Differentiate Binding Mechanisms
| Assay Type | Orthosteric Binding | Allosteric Modulation |
| Competitive Radioligand Binding | Complete displacement of orthosteric ligand | Change in affinity (K_d) or B_max_ of orthosteric ligand |
| Functional Assays | Direct agonism or antagonism | Potentiation or inhibition of orthosteric ligand's effect |
| Saturation Binding Analysis | Change in apparent ligand affinity | Change in B_max_ or K_d_ of the primary ligand |
These experimental frameworks would be essential to characterize the precise binding mechanism of this compound to any identified molecular target.
Advanced Analytical Methodologies for Research on 4 4 Bromo Phenyl 1 Ethyl Piperidine
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Stability Analysis in Research Batches
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 4-(4-bromo-phenyl)-1-ethyl-piperidine and evaluating its stability. ijtsrd.com The development of a robust, stability-indicating HPLC method is a primary goal during the early stages of research. Such a method must be able to separate the main compound from any process-related impurities and degradation products that might arise during synthesis or upon storage. science.gov
The process begins with selecting appropriate chromatographic conditions. For a non-polar compound like this compound, reversed-phase HPLC is typically the method of choice. A C18 or C8 column is commonly used as the stationary phase due to its hydrophobic nature, which provides good retention for such molecules. science.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the elution of both the main compound and any impurities with different polarities within a reasonable timeframe. ijtsrd.com Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance across a range of wavelengths, helping to identify and quantify the compound and its impurities. rsc.org
To validate the method as "stability-indicating," forced degradation studies are performed. ijtsrd.com This involves subjecting a sample of this compound to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. rsc.orgnih.gov The stressed samples are then analyzed to ensure that all degradation products are successfully separated from the parent peak, demonstrating the method's specificity. nih.gov
Table 1: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method validation is conducted according to International Council for Harmonisation (ICH) guidelines and includes tests for specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for routine use in analyzing research batches. nih.govnih.gov
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Time | Observation | Purity of Main Peak (%) |
| Acidic (0.1 N HCl) | 24 h | Significant degradation | 85.2% |
| Alkaline (0.1 N NaOH) | 24 h | Moderate degradation | 92.5% |
| Oxidative (3% H₂O₂) | 8 h | Major degradation | 78.1% |
| Thermal (80 °C) | 48 h | Minor degradation | 98.6% |
| Photolytic (UV light) | 72 h | Negligible degradation | 99.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Quantitative Analysis
While HPLC with UV detection is excellent for purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity, making it the definitive technique for impurity profiling. ijprajournal.com LC-MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the identification of unknown impurities based on their mass-to-charge (m/z) ratio. nih.govsemanticscholar.org
For this compound, impurity profiling involves detecting and identifying substances that may be present from the synthesis process (e.g., starting materials, reagents, by-products) or that form upon degradation. ijprajournal.comunr.edu.ar The high resolution of modern mass spectrometers can provide exact mass measurements, which helps in determining the elemental composition of an impurity. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where an impurity's ion is isolated and fragmented to produce a characteristic pattern that aids in its structural elucidation. nih.gov
Table 3: Potential Impurities of this compound and their Hypothesized m/z
| Impurity Name/Description | Potential Source | Expected [M+H]⁺ (m/z) |
| 4-(4-Bromo-phenyl)-piperidine | Incomplete N-ethylation | 254.05/256.05 |
| 1-Ethyl-piperidine | Starting material | 114.16 |
| 4-Phenyl-1-ethyl-piperidine | Impurity in starting material | 189.18 |
| This compound N-oxide | Oxidative degradation | 298.08/300.08 |
| De-brominated compound | Reductive degradation | 202.18 |
Beyond qualitative identification, LC-MS/MS is a powerful tool for quantitative analysis, particularly for trace-level impurities or when analyzing samples from complex matrices. nih.gov By operating the mass spectrometer in modes like multiple reaction monitoring (MRM), the instrument can be set to detect specific parent-to-daughter ion transitions, providing exceptional selectivity and sensitivity for quantifying known impurities. nih.govresearchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)
The structure of this compound itself is achiral as it lacks a stereocenter. However, many derivatives of piperidine (B6355638) are chiral, and if any synthetic pathway or related compound involves chiral intermediates, assessing enantiomeric purity becomes critical. nih.govnih.gov Enantiomers, or mirror-image isomers, have identical physical properties in an achiral environment but can have vastly different biological activities.
Chiral chromatography, most often a specialized form of HPLC, is the gold standard for separating and quantifying enantiomers. researchgate.net This is achieved by using a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose), proteins, or cyclodextrins. researchgate.net
The development of a chiral method involves screening various CSPs and mobile phases to find conditions that provide adequate resolution between the enantiomeric peaks. researchgate.net Once a method is established, it can be used to determine the enantiomeric excess (ee), a measure of the purity of a chiral sample. acs.org
Table 4: Hypothetical Chiral HPLC Method for a Related Chiral Piperidine Analog
| Parameter | Condition |
| Column | Chiralcel OD-H, 250 mm x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Result | Baseline separation of enantiomers (Resolution > 2.0) |
Capillary Electrophoresis for High-Throughput Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that offers very high efficiency and resolution, making it a valuable alternative and complementary method to HPLC. nih.govanalyticaltoxicology.com CE separations are based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. psu.edu For a basic compound like this compound, analysis would be performed in a low-pH buffer where the piperidine nitrogen is protonated, giving the molecule a positive charge.
The primary advantages of CE are its speed, minimal consumption of sample and reagents, and high separation efficiency. psu.edu This makes it particularly suitable for high-throughput screening in research settings, such as analyzing multiple samples from a reaction optimization study. psu.edu Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral compounds or to improve the separation of complex mixtures. analyticaltoxicology.com While less common than HPLC for routine quality control, CE is an excellent tool for method validation, offering an orthogonal separation mechanism that can confirm peak purity and identify impurities that might co-elute in an HPLC system. kantisto.nl
Table 5: Typical Capillary Zone Electrophoresis (CZE) Parameters
| Parameter | Condition |
| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer, pH 2.5 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
| Hypothetical Migration Time | ~5 minutes |
Metabolic Investigations of 4 4 Bromo Phenyl 1 Ethyl Piperidine in Preclinical Systems
In Vitro Metabolic Stability Studies using Liver Microsomes and Hepatocytes
The initial assessment of a compound's metabolic liability is often conducted through in vitro metabolic stability assays. These assays, typically employing liver microsomes or hepatocytes from various species (e.g., rat, mouse, human), provide key parameters such as intrinsic clearance (CLint) and half-life (t½). nih.gov For a compound like 4-(4-bromo-phenyl)-1-ethyl-piperidine, these studies would involve incubation with the subcellular fractions or cells in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).
Based on studies of other N-ethylpiperidine derivatives, it can be anticipated that this compound would exhibit moderate to high metabolic clearance, primarily driven by oxidative metabolism. For instance, studies on N-ethyl pentedrone (B609907) have shown significant species differences in metabolic stability, with rat liver microsomes demonstrating much higher clearance than human liver microsomes. jefferson.edu A hypothetical dataset for the metabolic stability of this compound is presented in Table 1, illustrating the kind of data generated from such studies. The rate of metabolism would be influenced by the specific cytochrome P450 (CYP) enzymes involved and their relative abundance in the liver of the species tested.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound This table presents hypothetical data for illustrative purposes, based on typical findings for structurally related compounds.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat Liver Microsomes | 15 | 200 |
| Mouse Liver Microsomes | 25 | 120 |
| Human Liver Microsomes | 45 | 65 |
Identification and Structural Elucidation of Major Metabolites
The biotransformation of this compound is expected to proceed through several key pathways, leading to the formation of multiple metabolites. The identification and structural elucidation of these metabolites are typically achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. chemrxiv.org Based on the metabolism of structurally similar compounds, the following major metabolites of this compound are anticipated:
M1: 4-(4-Bromo-phenyl)-piperidine: This metabolite would result from the N-de-ethylation of the parent compound. N-dealkylation is a very common metabolic pathway for N-alkylamines and is a primary route of metabolism for many piperidine-containing drugs. doi.orgnih.gov
M2: 4-(4-Bromo-2-hydroxy-phenyl)-1-ethyl-piperidine and/or M3: 4-(4-Bromo-3-hydroxy-phenyl)-1-ethyl-piperidine: These metabolites would be formed through aromatic hydroxylation of the bromophenyl ring. The metabolism of bromobenzene (B47551) is known to produce bromophenols, indicating that this is a feasible pathway. nih.govnih.gov The exact position of hydroxylation would be determined by the directing effects of the bromo and piperidine (B6355638) substituents and the specific CYP enzymes involved.
M4: 4-(4-Bromo-phenyl)-1-ethyl-piperidin-x-ol: This represents a family of metabolites where hydroxylation occurs on the piperidine ring. Aliphatic hydroxylation is a common metabolic route for cyclic amines. frontiersin.org
M5: 4-(4-Bromo-2-hydroxy-phenyl)-piperidine: This metabolite would be the result of both N-de-ethylation and aromatic hydroxylation.
A summary of these potential major metabolites is provided in Table 2.
Table 2: Potential Major Metabolites of this compound and Their Proposed Metabolic Pathways This table presents hypothetical data for illustrative purposes, based on established metabolic pathways for analogous compounds.
| Metabolite ID | Proposed Structure | Proposed Metabolic Pathway |
| M1 | 4-(4-Bromo-phenyl)-piperidine | N-de-ethylation |
| M2 | 4-(4-Bromo-2-hydroxy-phenyl)-1-ethyl-piperidine | Aromatic Hydroxylation |
| M3 | 4-(4-Bromo-3-hydroxy-phenyl)-1-ethyl-piperidine | Aromatic Hydroxylation |
| M4 | 4-(4-Bromo-phenyl)-1-ethyl-piperidin-x-ol | Aliphatic Hydroxylation |
| M5 | 4-(4-Bromo-2-hydroxy-phenyl)-piperidine | N-de-ethylation and Aromatic Hydroxylation |
Characterization of Cytochrome P450 Enzymes and Other Systems Involved in Biotransformation
The primary enzymes responsible for the oxidative metabolism of many drugs are the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net For this compound, it is highly probable that CYP enzymes are the main catalysts for its biotransformation.
N-de-ethylation: Studies on other N-alkylpiperidines, such as thioridazine (B1682328) and alfentanil, have implicated CYP3A4 and CYP2D6 as major contributors to N-dealkylation. researchgate.netresearchgate.net Therefore, it is reasonable to hypothesize that these two enzymes would also be primarily responsible for the conversion of this compound to its N-de-ethylated metabolite (M1).
Aromatic and Aliphatic Hydroxylation: The hydroxylation of the bromophenyl and piperidine rings is also likely mediated by CYP enzymes. Various CYP isoforms, including members of the CYP2C and CYP2D families, are known to catalyze the hydroxylation of aromatic and aliphatic moieties. doi.orgnih.gov The specific isoforms involved would need to be identified through in vitro experiments using recombinant human CYP enzymes and specific chemical inhibitors.
While CYP enzymes are the most probable catalysts, the involvement of other enzyme systems, such as flavin-containing monooxygenases (FMOs), cannot be entirely ruled out without experimental investigation.
Impact of Metabolic Transformations on Biological Activity and Target Engagement
Metabolic transformations can significantly alter the pharmacological profile of a parent compound. The metabolites formed may have reduced, enhanced, or qualitatively different biological activity compared to the original molecule.
N-de-ethylation (formation of M1): The removal of the N-ethyl group to form 4-(4-bromo-phenyl)-piperidine could have a substantial impact on target engagement. For many centrally acting drugs with a piperidine moiety, the substituent on the nitrogen atom is crucial for receptor affinity and selectivity. The N-de-ethylated metabolite may exhibit a different binding profile or potency at the intended biological target. In some cases, N-dealkylation can lead to a loss of activity, while in others, the metabolite may be equally or even more active. nih.gov
Hydroxylation (formation of M2, M3, M4, and M5): The introduction of a hydroxyl group generally increases the polarity of a compound, facilitating its excretion from the body. This increased polarity often leads to a reduction in biological activity, as the metabolite may have a lower affinity for the target receptor and reduced ability to cross biological membranes, such as the blood-brain barrier. However, in some instances, hydroxylated metabolites can retain significant activity.
Future Research Directions and Unexplored Avenues for 4 4 Bromo Phenyl 1 Ethyl Piperidine
Discovery of Novel Biological Targets and Therapeutic Applications
The primary untapped potential of 4-(4-Bromo-phenyl)-1-ethyl-piperidine lies in the systematic discovery of its biological targets. The broader class of 4-arylpiperidines has demonstrated activity against a wide range of targets, suggesting several logical starting points for investigation. Initial screening should focus on established target families for this scaffold, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Based on precedent from similar molecules, high-priority targets include serotonin (B10506) (SERT) and dopamine (B1211576) (D2) transporters, which are implicated in CNS disorders like depression and schizophrenia. google.comresearchgate.net Likewise, the opioid receptor family and the C-C chemokine receptor type 5 (CCR5), a key target in HIV therapy, represent valuable areas for screening due to established affinities of related piperidine (B6355638) compounds. nih.govnih.govnih.gov Beyond these, enzymes such as Cathepsin K, involved in bone metabolism, have also been identified as targets for piperidine derivatives and should be explored. mdpi.com
A comprehensive screening cascade against a panel of receptors and enzymes would be the most effective strategy to identify primary biological activities and potential therapeutic applications.
Table 1: Potential Biological Targets for Initial Screening
| Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale Based on Scaffold |
|---|---|---|---|
| Transporter | Serotonin Transporter (SERT) | Depression, Anxiety Disorders | Known activity of 4-arylpiperidines. google.com |
| GPCR | Dopamine D2 Receptor | Schizophrenia, Psychosis | Common target for aryl-piperazine/piperidine antipsychotics. researchgate.net |
| GPCR | Opioid Receptors (μ, δ, κ) | Pain, Addiction | Established affinity of 4-arylpiperidine derivatives. nih.gov |
| GPCR | CCR5 | HIV/AIDS, Inflammatory Diseases | Known target of piperidino-piperidine antagonists. nih.govnih.gov |
| Enzyme | Cathepsin K | Osteoporosis, Bone Metastasis | Piperidine-carboxamides are known inhibitors. mdpi.com |
Following initial hits, secondary assays and structure-activity relationship (SAR) studies would be essential to validate these targets and optimize the compound's potency and selectivity, paving the way for novel therapeutic development.
Exploration of Alternative Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally responsible synthetic routes is critical for the future viability of any lead compound. A plausible conventional synthesis of this compound would likely involve a multi-step process beginning with the coupling of an aryl Grignard reagent to a piperidone derivative, followed by reduction and N-alkylation. A more modern approach might involve a palladium-catalyzed cross-coupling reaction to form the aryl-piperidine bond, followed by N-ethylation. nih.gov
Future research should focus on developing more sustainable alternatives to these established methods. This includes exploring the use of earth-abundant metal catalysts, such as iron or nickel, to replace precious metals like palladium in cross-coupling reactions. researchgate.net The use of flow chemistry reactors could offer significant advantages in terms of safety, efficiency, and scalability, while minimizing solvent waste. Furthermore, biocatalysis, using engineered enzymes such as transaminases or reductases, could provide highly selective and environmentally benign pathways to chiral piperidine intermediates.
Table 2: Comparison of Synthetic Approaches
| Approach | Key Steps | Advantages | Disadvantages/Areas for Improvement |
|---|---|---|---|
| Conventional | 1. Pd-catalyzed cross-coupling of 4-iodopiperidine (B1603859) derivative with 4-bromophenylboronic acid (Suzuki) or organozinc (Negishi). researchgate.netnih.gov 2. N-ethylation with ethyl iodide or reductive amination. | Well-established, reliable for small-scale synthesis. | Use of expensive/toxic palladium catalysts; potentially harsh reagents; solvent waste. |
| Sustainable | 1. Iron- or Nickel-catalyzed cross-coupling. researchgate.net 2. Synthesis in a continuous flow reactor. 3. Biocatalytic reduction or amination. | Lower cost; reduced metal toxicity; improved safety and efficiency; less waste. | Requires significant process development; catalyst sensitivity; enzyme stability. |
A key research goal would be to develop a concise, high-yield, and scalable synthesis that minimizes the use of hazardous reagents and purification steps like column chromatography, aligning with the principles of green chemistry.
Integration of Multi-Omics Data for Systems-Level Understanding
To move beyond a single-target view of drug action, future research should employ a systems biology approach. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of the cellular response to this compound. This is particularly crucial for a compound with potential CNS activity, where complex network effects are common.
By treating relevant cell lines (e.g., neuronal cells or immune cells, depending on the identified target) with the compound, researchers can generate a comprehensive dataset of molecular changes.
Transcriptomics (RNA-seq) would reveal which genes are up- or down-regulated, identifying entire pathways affected by the compound.
Proteomics (Mass Spectrometry) would quantify changes in protein expression, confirming that transcriptional changes translate to functional proteins and identifying post-translational modifications.
Metabolomics (NMR/Mass Spectrometry) would measure fluctuations in small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and identifying unexpected enzymatic inhibition or activation.
Integrating these datasets could reveal previously unknown off-target effects, identify novel biomarkers of drug response, and elucidate downstream mechanisms of action that are not apparent from simple binding assays. This systems-level insight is invaluable for predicting both efficacy and potential liabilities long before clinical studies.
Development of Advanced In Vitro and Organoid Models for Deeper Mechanistic Insights
To better predict human responses and gain deeper mechanistic insights, research must move beyond traditional 2D cell culture models. The development and use of advanced in vitro systems, such as 3D spheroids and organoids, are critical next steps.
Given the high likelihood of CNS activity for the 4-arylpiperidine scaffold, brain organoids would be a particularly powerful tool. google.com These self-assembling 3D cultures contain multiple neuronal and glial cell types organized in a structure that mimics aspects of the developing human brain. Using brain organoids, researchers could investigate the effects of this compound on:
Neuronal Firing and Network Activity: Using multi-electrode arrays to see how the compound modulates neural circuit function.
Synaptic Plasticity: Assessing changes in synapse formation and function, which are crucial for learning and memory.
Neuroinflammation: Studying the response of microglia and astrocytes within the organoid to inflammatory stimuli in the presence of the compound.
Cell-Type Specific Effects: Using single-cell sequencing to dissect how different cells within the complex organoid environment respond to the compound.
These advanced models bridge the gap between simplistic cell cultures and complex in vivo systems, offering a more physiologically relevant context to dissect the compound's mechanism of action and provide more robust, human-relevant data for translational decision-making.
Q & A
Q. Q: What are the optimal synthetic routes for 4-(4-Bromo-phenyl)-1-ethyl-piperidine, and how do reaction conditions influence yield?
A: The compound can be synthesized via multicomponent reactions (MCRs) under green chemistry conditions, such as using ethanol as a solvent and microwave-assisted heating to reduce reaction time (60–80°C, 30–60 min) . For example, Hantzsch-type reactions involving bromophenyl derivatives and ethylamine precursors have achieved yields of 65–78% . Key variables include temperature control to avoid side products (e.g., over-alkylation) and stoichiometric ratios of bromophenyl starting materials. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The ¹H NMR spectrum should show a singlet for the piperidine ring protons (δ 2.5–3.5 ppm) and a doublet for the bromophenyl aromatic protons (δ 7.2–7.6 ppm) . High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H]+ at m/z 268.12). Discrepancies in melting points (e.g., observed 87–90°C vs. literature 90–91°C) may indicate impurities, necessitating recrystallization from ethanol/water mixtures .
Advanced Experimental Design
Q. Q: How can factorial design optimize the synthesis of this compound derivatives for biological testing?
A: A 2³ factorial design can evaluate three factors: temperature (60–80°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.5–1.5 mol%). Response variables include yield, purity (HPLC >95%), and reaction time. For instance, ethanol as a solvent reduces byproduct formation by 20% compared to acetonitrile, while higher catalyst loading (>1 mol%) accelerates reaction kinetics but may lower purity . This approach identifies interactions between variables, enabling tailored conditions for scaled-up synthesis .
Q. Q: What strategies resolve contradictions in crystallographic data for piperidine derivatives?
A: Discrepancies in crystal packing (e.g., monoclinic vs. orthorhombic systems) often arise from solvent inclusion or temperature-dependent polymorphism. Single-crystal X-ray diffraction (SCXRD) at 100 K can mitigate thermal motion artifacts. For example, reports a solvate structure with ethanol, where hydrogen bonding between the piperidine N-H and ethanol O-H stabilizes the lattice. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···Br contacts contribute 12–15% to crystal stability) .
Data Analysis and Validation
Q. Q: How should researchers address inconsistent bioactivity data for this compound across assays?
A: Contradictions in IC₅₀ values (e.g., 10 µM in enzyme assays vs. 50 µM in cell-based assays) may stem from differential membrane permeability or off-target effects. Use orthogonal assays:
Surface Plasmon Resonance (SPR) to confirm direct target binding.
Metabolic stability tests (e.g., liver microsomes) to rule out rapid degradation .
Cross-validate with computational docking (AutoDock Vina) to assess binding pose consistency across assays .
Q. Q: What methodologies validate the purity of this compound in complex matrices?
A: High-performance liquid chromatography (HPLC) with diode-array detection (DAD) at 254 nm is standard. For trace impurities (<0.1%), LC-MS/MS in MRM mode detects halogenated byproducts (e.g., m/z 270.10 for dibromo derivatives). Quantitative ¹H NMR (qNMR) using maleic acid as an internal standard provides absolute purity (>98%) without column artifacts .
Advanced Applications in Research
Q. Q: How can this compound serve as a precursor for radiopharmaceuticals?
A: The bromine atom allows isotope exchange (e.g., ⁷⁶Br for PET imaging). React with [⁷⁶Br]NaBr in DMSO at 120°C (30 min, radiochemical yield >85%). Purify via solid-phase extraction (C18 cartridges) and validate with radio-TLC (Rf = 0.6, ethyl acetate) .
Q. Q: What are the challenges in computational modeling of this compound’s pharmacokinetics?
A: The compound’s logP (~2.8) suggests moderate blood-brain barrier penetration, but force field parameterization for the bromophenyl group is error-prone. Use GAFF2 with RESP charges (derived from HF/6-31G* calculations) for MD simulations. QM/MM hybrid methods improve binding affinity predictions for piperidine-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
